molecular formula C20H18O2 B104574 (S)-(-)-1,1,2-Triphenylethane-1,2-diol CAS No. 108998-83-0

(S)-(-)-1,1,2-Triphenylethane-1,2-diol

Cat. No.: B104574
CAS No.: 108998-83-0
M. Wt: 290.4 g/mol
InChI Key: GWVWUZJOQHWMFB-IBGZPJMESA-N
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Description

(S)-(-)-1,1,2-Triphenylethane-1,2-diol is a chiral diol compound characterized by the presence of three phenyl groups attached to an ethane backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1,1,2-Triphenylethane-1,2-diol typically involves the reduction of benzoin or benzil derivatives. One common method is the asymmetric reduction of benzoin using chiral catalysts to achieve the desired enantiomer. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of chiral ligands to induce asymmetry.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes using chiral catalysts. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1,1,2-Triphenylethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include CrO3, PCC, and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products Formed

    Oxidation: Formation of benzil or benzoin derivatives.

    Reduction: Formation of ethane derivatives.

    Substitution: Formation of halogenated triphenylethane derivatives.

Scientific Research Applications

(S)-(-)-1,1,2-Triphenylethane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-(-)-1,1,2-Triphenylethane-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved often include the activation of specific enzymes or receptors, depending on the application.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1,1,2-Triphenylethane-1,2-diol: The enantiomer of (S)-(-)-1,1,2-Triphenylethane-1,2-diol, with similar chemical properties but different optical activity.

    Benzoin: A precursor in the synthesis of this compound, with a similar structure but different functional groups.

    Benzil: Another precursor with a similar structure, used in the synthesis of the target compound.

Uniqueness

This compound is unique due to its chiral nature and the presence of three phenyl groups, which confer specific reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand makes it valuable in asymmetric synthesis and catalysis, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S)-1,1,2-triphenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVWUZJOQHWMFB-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294087
Record name (2S)-1,1,2-Triphenyl-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108998-83-0
Record name (2S)-1,1,2-Triphenyl-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108998-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1,1,2-Triphenyl-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,1,2-triphenylethane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.153.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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